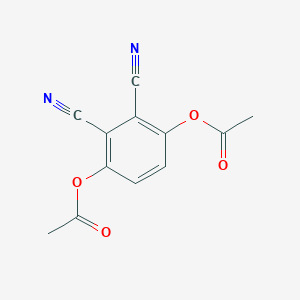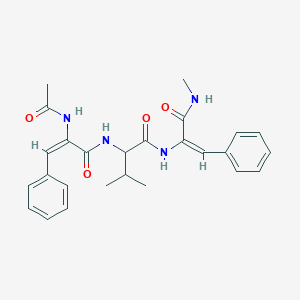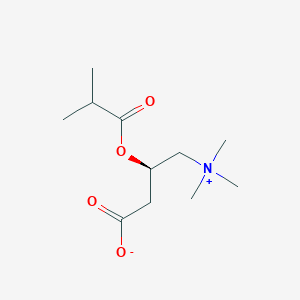
(R)-(+)-8-Methoxy-2-aminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a methoxy group at the 8th position and an amino group at the 2nd position on the tetralin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-8-Methoxy-2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetralin ring system.
Methoxylation: Introduction of the methoxy group at the 8th position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Amination: The amino group is introduced at the 2nd position via a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods: Industrial production of ®-(+)-8-Methoxy-2-aminotetralin may involve:
Catalytic Hydrogenation: Large-scale synthesis often employs catalytic hydrogenation to reduce intermediates to the desired aminotetralin.
Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques such as chromatography or crystallization.
Types of Reactions:
Oxidation: ®-(+)-8-Methoxy-2-aminotetralin can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted aminotetralins.
Applications De Recherche Scientifique
®-(+)-8-Methoxy-2-aminotetralin has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetralin involves interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
8-Methoxy-2-aminotetralin: Lacks the chiral center, making it different in terms of stereochemistry.
2-Amino-8-methoxytetralin: Similar structure but different substitution pattern.
Uniqueness: ®-(+)-8-Methoxy-2-aminotetralin is unique due to its chiral nature, which can result in distinct biological activities compared to its non-chiral or differently substituted counterparts.
Propriétés
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)





![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)





